molecular formula C10H16O2 B13254877 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13254877
M. Wt: 168.23 g/mol
InChI Key: ITHQUJQRGNMUJU-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)bicyclo[221]heptane-2-carbaldehyde is a bicyclic compound with a unique structure that includes a methoxymethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene or norbornane derivatives.

    Aldehyde Formation: The aldehyde group is introduced via oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, DMP.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid.

    Reduction: 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: It can be used in the development of novel materials with unique properties, such as polymers and resins.

    Biological Studies: The compound can be used as a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and aldehyde groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbicyclo[2.2.1]heptane: Lacks the methoxymethyl and aldehyde groups, making it less reactive in certain chemical reactions.

    2-Methylenebicyclo[2.2.1]heptane: Contains a methylene group instead of a methoxymethyl group, leading to different reactivity and applications.

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, affecting its chemical behavior and applications.

Uniqueness

2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both the methoxymethyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis and applications.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C10H16O2/c1-12-7-10(6-11)5-8-2-3-9(10)4-8/h6,8-9H,2-5,7H2,1H3

InChI Key

ITHQUJQRGNMUJU-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC2CCC1C2)C=O

Origin of Product

United States

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